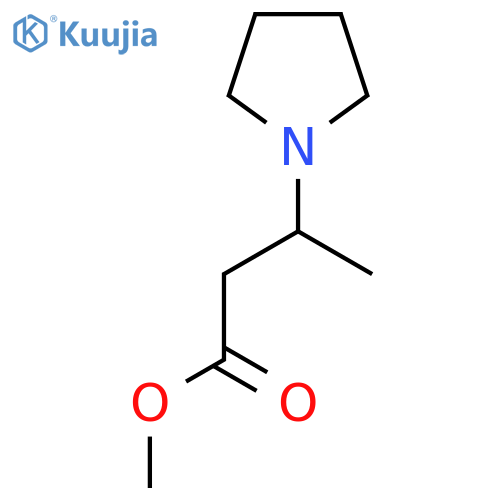Cas no 33598-27-5 (Methyl 3-pyrrolidin-1-ylbutanoate)

33598-27-5 structure
商品名:Methyl 3-pyrrolidin-1-ylbutanoate
CAS番号:33598-27-5
MF:C9H17NO2
メガワット:171.23678278923
MDL:MFCD12132118
CID:2945439
Methyl 3-pyrrolidin-1-ylbutanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-pyrrolidin-1-ylbutanoate
- Methyl 3-(Pyrrolidin-1-yl)butanoate
- 3-Pyrrolizinobutanoic acid methyl ester
- 1-pyrrolidinepropanoic acid, beta-methyl-, methyl ester
-
- MDL: MFCD12132118
- インチ: 1S/C9H17NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h8H,3-7H2,1-2H3
- InChIKey: CLIFHFGCXTXFLR-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC(C)N1CCCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 153
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 1
Methyl 3-pyrrolidin-1-ylbutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB408948-5g |
Methyl 3-pyrrolidin-1-ylbutanoate; . |
33598-27-5 | 5g |
€877.00 | 2025-03-19 | ||
| A2B Chem LLC | AI48182-500mg |
Methyl 3-pyrrolidin-1-ylbutanoate |
33598-27-5 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| abcr | AB408948-1 g |
Methyl 3-pyrrolidin-1-ylbutanoate |
33598-27-5 | 1g |
€322.50 | 2023-04-25 | ||
| Chemenu | CM518148-1g |
Methyl 3-(pyrrolidin-1-yl)butanoate |
33598-27-5 | 97% | 1g |
$264 | 2023-01-01 | |
| abcr | AB408948-1g |
Methyl 3-pyrrolidin-1-ylbutanoate; . |
33598-27-5 | 1g |
€317.00 | 2025-03-19 | ||
| Ambeed | A841529-1g |
Methyl 3-(pyrrolidin-1-yl)butanoate |
33598-27-5 | 97% | 1g |
$267.0 | 2024-04-19 | |
| abcr | AB408948-10g |
Methyl 3-pyrrolidin-1-ylbutanoate; . |
33598-27-5 | 10g |
€1357.00 | 2025-03-19 | ||
| A2B Chem LLC | AI48182-1g |
Methyl 3-pyrrolidin-1-ylbutanoate |
33598-27-5 | >95% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AI48182-10g |
Methyl 3-pyrrolidin-1-ylbutanoate |
33598-27-5 | >95% | 10g |
$1412.00 | 2024-04-20 | |
| abcr | AB408948-5 g |
Methyl 3-pyrrolidin-1-ylbutanoate |
33598-27-5 | 5g |
€907.00 | 2023-04-25 |
Methyl 3-pyrrolidin-1-ylbutanoate 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
33598-27-5 (Methyl 3-pyrrolidin-1-ylbutanoate) 関連製品
- 4964-69-6(5-Chloroquinaldine)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:33598-27-5)Methyl 3-pyrrolidin-1-ylbutanoate

清らかである:99%
はかる:1g
価格 ($):240.0